N-[2-(3-methoxyphenoxy)ethyl]octadecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-methoxyphenoxy)ethyl]octadecanamide is an organic compound with the molecular formula C27H47NO3 It is characterized by the presence of a long octadecanamide chain attached to a 3-methoxyphenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methoxyphenoxy)ethyl]octadecanamide typically involves the reaction of octadecanoic acid with 2-(3-methoxyphenoxy)ethylamine. The reaction is usually carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methoxyphenoxy)ethyl]octadecanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide bond can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly employed.
Substitution: Sodium hydride (NaH) or other strong bases can facilitate nucleophilic substitution.
Major Products
Oxidation: Formation of N-[2-(3-hydroxyphenoxy)ethyl]octadecanamide.
Reduction: Formation of N-[2-(3-methoxyphenoxy)ethyl]octadecylamine.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
N-[2-(3-methoxyphenoxy)ethyl]octadecanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Investigated for its potential as a drug delivery agent or as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and surfactants.
Mechanism of Action
The mechanism of action of N-[2-(3-methoxyphenoxy)ethyl]octadecanamide involves its interaction with lipid bilayers and proteins. The long hydrophobic chain allows it to embed within lipid membranes, while the polar head group can interact with membrane proteins and other polar molecules. This dual interaction can modulate membrane fluidity and protein function, making it a valuable compound in various applications.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-methoxyphenoxy)ethyl]octadecanamide
- N-[2-(4-methoxyphenoxy)ethyl]octadecanamide
- N-[2-(3-ethoxyphenoxy)ethyl]octadecanamide
Uniqueness
N-[2-(3-methoxyphenoxy)ethyl]octadecanamide is unique due to the specific positioning of the methoxy group on the phenoxy ring, which can influence its chemical reactivity and interaction with biological systems. This positional specificity can result in different physical and chemical properties compared to its isomers.
Properties
Molecular Formula |
C27H47NO3 |
---|---|
Molecular Weight |
433.7 g/mol |
IUPAC Name |
N-[2-(3-methoxyphenoxy)ethyl]octadecanamide |
InChI |
InChI=1S/C27H47NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-27(29)28-22-23-31-26-20-18-19-25(24-26)30-2/h18-20,24H,3-17,21-23H2,1-2H3,(H,28,29) |
InChI Key |
JCGFVNXZEIXNEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCOC1=CC=CC(=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.